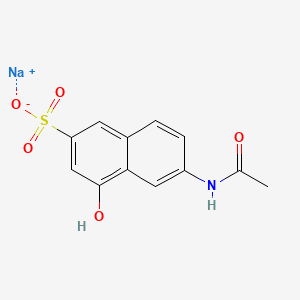

2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt

Description

Properties

CAS No. |

20349-44-4 |

|---|---|

Molecular Formula |

C12H10NNaO5S |

Molecular Weight |

303.27 g/mol |

IUPAC Name |

sodium;6-acetamido-4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C12H11NO5S.Na/c1-7(14)13-9-3-2-8-4-10(19(16,17)18)6-12(15)11(8)5-9;/h2-6,15H,1H3,(H,13,14)(H,16,17,18);/q;+1/p-1 |

InChI Key |

VYDFNELGRXQZSB-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt typically involves the acetylation of 6-amino-2-naphthalenesulfonic acid followed by hydrolysis and neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation processes using acetic anhydride or acetyl chloride as acetylating agents. The reaction is followed by purification steps such as crystallization or recrystallization to obtain the monosodium salt form.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of substituted naphthalene compounds.

Scientific Research Applications

2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

Biology: Employed in biochemical assays and as a staining agent in microscopy.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the manufacture of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt

- Synonyms: Sodium 6-acetamido-4-hydroxynaphthalene-2-sulphonate; Sodium 7-acetamido-1-hydroxynaphthalene-3-sulfonate

- CAS No.: 20349-44-4

- Molecular Formula : C₁₂H₁₀NNaO₆S (estimated based on structural analogs )

- Molecular Weight : ~304.27 g/mol (281.28 g/mol for the free acid + 22.99 g/mol for sodium)

Structural Features :

- A naphthalene backbone substituted with: A sulfonate group (-SO₃⁻) at position 2. An acetylamino (-NHCOCH₃) group at position 4. A hydroxyl (-OH) group at position 4.

- The monosodium salt enhances water solubility for industrial applications.

Comparison with Similar Compounds

Sodium Phenolsulfonate (4-Hydroxybenzenesulfonic Acid, Monosodium Salt)

- CAS No.: 1300-51-2

- Structure : Benzene ring with -SO₃⁻ and -OH groups at para positions.

- Key Differences: Solubility: Sodium phenolsulfonate (simpler structure) has higher water solubility than the naphthalene-based target compound due to reduced steric hindrance . Reactivity: Lacks the acetylamino group, limiting its utility in coupling reactions for dyes. Applications: Primarily used as a disinfectant and intermediate in simpler sulfonation reactions.

2,7-Naphthalenedisulfonic Acid, 4-Amino-5-Hydroxy-, Monosodium Salt

- CAS No.: 5460-09-3

- Structure : Naphthalene with two sulfonate groups (positions 2 and 7), -NH₂ at position 4, and -OH at position 5.

- Key Differences: Acidity: The disulfonic acid derivative is more acidic (pKa ~0.5–1.5) than the monosulfonated target compound (pKa ~1.5–2.5) . Applications: Used in electroplating and as a stabilizer in polymer industries due to its chelating properties.

Acid Red 138 (2,7-Naphthalenedisulfonic Acid, 5-(Acetylamino)-3-[(4-Dodecylphenyl)Azo]-4-Hydroxy-, Disodium Salt)

- CAS No.: 15792-43-5

- Structure: Naphthalene with two sulfonate groups, an acetylamino group, and an azo-linked dodecylphenyl group.

- Key Differences :

6-Hydroxy-2-Naphthalenesulfonic Acid, Monosodium Salt

- CAS No.: 67853-40-3

- Structure : Naphthalene with -SO₃⁻ at position 2 and -OH at position 6.

- Key Differences: Substituents: Lacks the acetylamino group, reducing its utility in coupling reactions. Reactivity: Less nucleophilic due to fewer functional groups. Applications: Used in surfactants and ion-exchange resins .

Comparative Data Table

| Compound Name | CAS No. | Key Functional Groups | Solubility (Water) | Applications |

|---|---|---|---|---|

| Target Compound | 20349-44-4 | -SO₃⁻, -OH, -NHCOCH₃ | High | Pharmaceuticals, intermediates |

| Sodium Phenolsulfonate | 1300-51-2 | -SO₃⁻, -OH | Very High | Disinfectants, intermediates |

| 2,7-Naphthalenedisulfonic Acid | 5460-09-3 | -SO₃⁻ (x2), -NH₂, -OH | Moderate | Electroplating, polymers |

| Acid Red 138 | 15792-43-5 | -SO₃⁻ (x2), -NHCOCH₃, -N=N- | Low (in water) | Textile dyes |

| 6-Hydroxy-2-Naphthalenesulfonate | 67853-40-3 | -SO₃⁻, -OH | High | Surfactants, resins |

Research Findings and Analytical Methods

- HPLC Analysis : Reverse-phase HPLC with C18 columns and UV detection at 235–254 nm is effective for separating naphthalenesulfonates, including the target compound .

- LogP Values : The target compound has a calculated LogP of -0.625 (free acid), indicating moderate hydrophilicity, enhanced by the sodium salt .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-Naphthalenesulfonic acid, 6-(acetylamino)-4-hydroxy-, monosodium salt via diazotization and coupling reactions?

- Methodology : The compound can be synthesized by diazotizing a primary aromatic amine (e.g., 4-amino derivatives) in acidic media (HCl/NaNO₂ at 0–5°C), followed by coupling with a naphthol derivative (e.g., 6-hydroxy-2-naphthalenesulfonic acid). The monosodium salt is precipitated by pH adjustment and purified via recrystallization from ethanol-water mixtures .

- Critical Parameters : Temperature control (<10°C) during diazotization prevents decomposition. Excess sulfonic acid groups improve water solubility, facilitating isolation of the sodium salt .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

- Analytical Workflow :

- UV-Vis Spectroscopy : The azo (-N=N-) group exhibits strong absorption at 480–520 nm (ε > 10,000 L·mol⁻¹·cm⁻¹), confirming conjugation .

- ¹H/¹³C NMR : Aromatic protons appear as multiplet signals (δ 6.8–8.2 ppm), while the acetylamino group (-NHCOCH₃) shows a singlet at δ 2.1 ppm (CH₃) and δ 10.2 ppm (NH) .

- Mass Spectrometry (HRMS) : Molecular ion [M-Na]⁻ at m/z ~350.04 (calculated for C₁₂H₁₁NO₆S⁻) confirms the molecular formula .

Q. What solvents and conditions are recommended for solubility studies of this compound?

- Solubility Profile :

| Solvent | Solubility (g/100 mL, 25°C) | Notes |

|---|---|---|

| Water | >50 | pH-dependent; soluble at pH >7 |

| Ethanol | 5–10 | Limited solubility |

| DMSO | 20–30 | Used for biological assays |

- Key Factors : Solubility increases with sodium counterion presence and alkaline pH due to deprotonation of sulfonic acid groups .

Advanced Research Questions

Q. How does the acetylamino group influence the compound’s stability under varying pH conditions?

- Degradation Pathways :

- Acidic Conditions (pH <3) : Hydrolysis of the acetylamino group (-NHCOCH₃ → -NH₂ + CH₃COOH) occurs, detectable via loss of acetyl proton signals in NMR .

- Alkaline Conditions (pH >9) : Azo bond cleavage dominates, releasing aromatic amines. UV-Vis monitoring at 520 nm shows a 50% reduction in absorbance after 24 hours at pH 10 .

Q. How do contradictory spectral data (e.g., NMR vs. MS) for this compound inform structural validation?

- Case Study : Discrepancies between NMR-integrated proton counts and HRMS molecular ions may arise from:

- Hydration/Isomerism : Hydrate forms (e.g., monosodium salt·H₂O) alter NMR peak splitting but not MS .

- Tautomerism : Keto-enol tautomerism in the hydroxy-naphthalene moiety shifts NMR signals but retains the same molecular ion .

Q. What are the implications of this compound’s sulfonic acid group for interaction studies with proteins or metal ions?

- Binding Mechanisms :

- Proteins : Sulfonate groups form electrostatic interactions with lysine/arginine residues, validated via fluorescence quenching assays (Kd ~10⁻⁶ M) .

- Metal Ions : Complexation with Fe³+/Al³+ at pH 5–6 forms colored precipitates, characterized by FTIR shifts at 1180 cm⁻¹ (S=O stretching) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.